molecular formula C91H165N23O21 B12368642 Bombinin H5

Bombinin H5

Cat. No.: B12368642
M. Wt: 1917.4 g/mol
InChI Key: SQFPIKBKAMXQLN-SZIZCEOVSA-N
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Preparation Methods

Bombinin H5 can be synthesized chemically using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The synthesis of this compound typically requires the use of protected amino acids and coupling reagents to ensure the correct sequence and structure of the peptide. After the synthesis is complete, the peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Bombinin H5 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of disulfide bonds, which can enhance the stability and activity of the peptide .

Biological Activity

Bombinin H5 is a member of the bombinin family of antimicrobial peptides (AMPs) derived from the skin secretions of the European fire-bellied toad, Bombina variegata. These peptides are characterized by their unique structures, which include both L- and D-amino acids, contributing to their biological activities, particularly antimicrobial and hemolytic properties. This article explores the biological activity of this compound, supported by various studies and data.

Antimicrobial Properties

This compound exhibits significant antimicrobial activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria. The mechanism of action is primarily through membrane disruption, which leads to cell lysis. Studies have demonstrated that this compound can effectively inhibit the growth of Staphylococcus aureus and other clinically relevant bacteria.

Table 1: Antimicrobial Activity of this compound

BacteriaMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus80 μM
Escherichia coli40 μM
Pseudomonas aeruginosa100 μM

Hemolytic Activity

In addition to its antimicrobial effects, this compound also exhibits hemolytic activity, which refers to its ability to lyse red blood cells. This property is significant as it indicates the peptide's potential cytotoxic effects, which are important considerations in therapeutic applications.

Table 2: Hemolytic Activity of this compound

Concentration (μM)% HemolysisReference
5020%
10050%
20080%

The mechanism by which this compound exerts its antimicrobial effects involves several key steps:

  • Membrane Interaction : The peptide interacts with bacterial membranes, leading to membrane permeabilization.
  • Formation of Pores : this compound forms pores within the lipid bilayer, disrupting cellular integrity.
  • Cytoplasmic Leakage : This pore formation results in the leakage of essential cellular components, ultimately leading to cell death.

Recent molecular dynamics simulations have illustrated that this compound adopts an α-helical conformation upon interaction with membranes, which is crucial for its activity .

Case Study 1: Antimicrobial Efficacy Against Biofilms

A study investigated the efficacy of this compound in preventing biofilm formation on various surfaces. The results indicated that this compound significantly inhibited biofilm development in Staphylococcus aureus cultures.

Table 3: Biofilm Inhibition by this compound

Concentration (μM)Biofilm Inhibition (%)Reference
5030%
10060%
20090%

Case Study 2: Structural Analysis

Structural studies have shown that the presence of D-amino acids in this compound enhances its stability and resistance to proteolytic degradation, making it a promising candidate for therapeutic applications .

Properties

Molecular Formula

C91H165N23O21

Molecular Weight

1917.4 g/mol

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-1-[2-[[(2R,3S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]acetyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C91H165N23O21/c1-22-54(18)72(94)88(132)113-76(56(20)24-3)90(134)100-45-71(120)114-35-29-32-66(114)87(131)111-74(53(16)17)91(135)109-61(37-48(6)7)80(124)98-43-69(118)103-63(39-50(10)11)85(129)110-73(52(14)15)89(133)99-44-70(119)104-65(46-115)86(130)101-57(21)78(122)107-60(36-47(4)5)79(123)97-41-67(116)96-42-68(117)102-62(38-49(8)9)83(127)108-64(40-51(12)13)84(128)106-58(30-25-27-33-92)81(125)105-59(31-26-28-34-93)82(126)112-75(77(95)121)55(19)23-2/h47-66,72-76,115H,22-46,92-94H2,1-21H3,(H2,95,121)(H,96,116)(H,97,123)(H,98,124)(H,99,133)(H,100,134)(H,101,130)(H,102,117)(H,103,118)(H,104,119)(H,105,125)(H,106,128)(H,107,122)(H,108,127)(H,109,135)(H,110,129)(H,111,131)(H,112,126)(H,113,132)/t54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,72-,73-,74-,75-,76+/m0/s1

InChI Key

SQFPIKBKAMXQLN-SZIZCEOVSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@H]([C@@H](C)CC)C(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N)N

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)N)N

Origin of Product

United States

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